Dipropargyl sulfide

Description

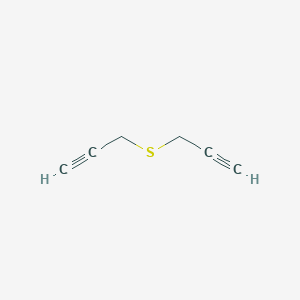

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynylsulfanylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTMJJIPRSWBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333835 | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13702-09-5 | |

| Record name | 3,3′-Thiobis[1-propyne] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13702-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropargyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Dipropargyl Sulfide and Functional Analogs

Established Synthetic Pathways to Dipropargyl Sulfide (B99878)

The most common and well-established methods for synthesizing dipropargyl sulfide and its analogs involve the coupling of a sulfur source with a three-carbon propargyl unit, which can be either a halogenated precursor or an activated alkyne.

Alkyne-Sulfur Coupling Strategies

The direct coupling of a terminal alkyne with a sulfur source represents an atom-economical approach to forming alkynyl sulfides. While specific examples detailing the direct synthesis of this compound through this route are not abundant in the readily available literature, general methodologies for the synthesis of propargylic sulfides provide a foundational understanding. These reactions often involve the activation of the C-H bond of the alkyne or the use of a reactive sulfur agent.

One conceptual approach involves the reaction of propargyl alcohol with a sulfurating agent. For instance, reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are known to convert carbonyls and alcohols into their thio-analogs. nih.govbenicewiczgroup.com While these reactions are more commonly used for synthesizing thioketones and thioamides, their application in the direct conversion of alcohols to sulfides is also documented. nih.gov The reaction of propargyl alcohol with such a reagent could potentially lead to the formation of this compound, although specific conditions and yields for this direct transformation are not well-documented in the reviewed literature.

Another strategy is the Nicholas reaction, which involves the use of a dicobalt hexacarbonyl complex to stabilize a propargylic carbocation generated from propargyl alcohol. nih.gov This stabilized cation can then react with a suitable sulfur nucleophile. While this method is highlighted for the propargylation of various functional groups, its application for the specific synthesis of this compound would depend on the choice of the sulfur source and the reaction conditions to favor the formation of the sulfide over other potential products. nih.gov

Precursor-Based Routes from Halogenated Species

A more traditional and widely documented method for the synthesis of this compound involves the reaction of a propargyl halide with an inorganic sulfide salt. This approach is an adaptation of the classic Williamson ether synthesis. organic-chemistry.orgnih.gov In this case, an alkoxide is replaced by a sulfide anion, which acts as the nucleophile.

The most common precursor for this reaction is propargyl bromide, which reacts with a sulfide source like sodium sulfide (Na₂S) to yield this compound. The reaction is typically carried out in a suitable solvent. While specific experimental details for this reaction are scattered, the general principles of nucleophilic substitution apply.

Phase-transfer catalysis (PTC) is a technique that can be effectively employed to facilitate this reaction, especially when dealing with the low solubility of the sulfide salt in organic solvents. nih.govorganic-chemistry.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the sulfide anion from the aqueous or solid phase to the organic phase where the propargyl halide is dissolved, thereby accelerating the reaction. nih.govorganic-chemistry.org

A study on the synthesis of 1,5-bis-propargyloxy-sulfides from β,β'-dihydroxythioethers provides a strong analogy for this method. In this work, the propargylation was achieved by treating the corresponding diol with propargyl bromide in the presence of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF), affording the desired products in good yields. rawsource.com This demonstrates the feasibility of using propargyl bromide as an effective propargylating agent for sulfur-containing nucleophiles.

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| β,β'-Dihydroxythioethers, Propargyl bromide | Sodium hydride | Anhydrous THF | Not specified | 1,5-bis-propargyloxy-sulfides | Good | rawsource.com |

| Propargyl halide, Sodium sulfide | Phase-transfer catalyst (e.g., quaternary ammonium salt) | Biphasic (e.g., organic/aqueous) | Not specified | This compound | Not specified | nih.govorganic-chemistry.org |

Innovative and Sustainable Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the exploration of metal-free catalysis, the use of transition metals for novel transformations, and the design of one-pot and multicomponent reactions for the synthesis of this compound and its functional analogs.

Metal-Free Catalysis and Reaction Systems

The development of metal-free synthetic routes is highly desirable to avoid the cost and potential toxicity of metal catalysts. For the synthesis of sulfides, several metal-free approaches have been reported, although specific examples for this compound are limited.

One general strategy involves the S-transfer reaction using inexpensive and odorless sulfur reagents like thiourea (B124793) or potassium thioacetate. rsc.org These reagents can react with electrophiles to form sulfides without the need for a metal catalyst. While the reported examples focus on polyfluoroaryl sulfides, the principle could be extended to the synthesis of dialkynyl sulfides.

The reaction of propargyl alcohols with various nucleophiles can also be achieved under metal-free acidic catalysis. organic-chemistry.org For instance, Brønsted acids can catalyze the substitution of the hydroxyl group of a propargyl alcohol with a suitable sulfur nucleophile. However, controlling the reactivity to selectively form the sulfide without side reactions can be challenging.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the formation of C-S bonds with high efficiency and selectivity. Various transition metals, including iron, ruthenium, and copper, have been shown to catalyze the synthesis of propargylic sulfides. organic-chemistry.org

An iron(III) chloride (FeCl₃)-catalyzed substitution reaction of propargylic alcohols with thiols has been reported as a general and efficient method for forming C-S bonds. organic-chemistry.org This approach provides a direct way to synthesize propargylic sulfides from readily available starting materials.

Ruthenium catalysts have also been employed for the S-propargylation of thiols using propargylic carbonates. organic-chemistry.org By tuning the ligands and reaction conditions, this method can be adapted for different types of thiols.

Copper catalysis is another prominent strategy for the synthesis of alkynyl sulfides. organic-chemistry.org Copper-catalyzed cross-coupling reactions of thiols with bromoalkynes are known to produce a wide range of alkynyl sulfides. organic-chemistry.org While this method involves a halogenated precursor, the catalytic nature of the reaction represents an advancement over stoichiometric methods.

| Catalyst | Reactants | Reagents/Conditions | Product | Reference |

| FeCl₃ | Propargylic alcohols, Thiols | Not specified | Propargylic sulfides | organic-chemistry.org |

| Ruthenium complex | Propargylic carbonates, Thiols | Ligand and condition tuning | Propargylic sulfides | organic-chemistry.org |

| Copper salt | Bromoalkynes, Thiols | Not specified | Alkynyl sulfides | organic-chemistry.org |

One-Pot and Multicomponent Methodologies

One-pot and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single reaction vessel, minimizing waste and purification steps. While specific one-pot syntheses leading directly to this compound are not extensively detailed in the reviewed literature, the principles of such reactions have been applied to the synthesis of related sulfide structures.

A one-pot, three-component synthesis of sulfides has been developed using a sulfoxide (B87167) reagent as a sulfur dication equivalent. nih.gov This method involves the sequential reaction with two different Grignard reagents. By selecting a propargyl Grignard reagent, this methodology could potentially be adapted for the synthesis of this compound.

Another one-pot approach for the synthesis of sulfides involves the reaction of aryl disulfides with alkyl halides, promoted by a sulfite (B76179) reagent. organic-chemistry.org This metal-free protocol offers mild reaction conditions and short reaction times. The adaptation of this method to dialkynyl sulfides would require a suitable alkynyl disulfide precursor.

Advanced Preparation of this compound Derivatives

The synthesis of this compound and its analogs has evolved to include sophisticated methodologies that allow for precise control over the molecular architecture. These advanced techniques are crucial for accessing derivatives with specific stereochemical properties and for the introduction of a wide array of functional groups, thereby expanding the potential applications of this class of compounds.

Stereoselective and Enantioselective Syntheses

The development of stereoselective and enantioselective methods for the synthesis of chiral propargylic sulfides is an area of growing interest in organic chemistry. While literature specifically detailing the asymmetric synthesis of this compound derivatives is nascent, principles from the synthesis of other chiral propargylic compounds can be extrapolated. The primary strategies involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters.

One of the key approaches to inducing chirality in propargylic systems is through the catalytic asymmetric propargylation of thiols. For instance, ruthenium-catalyzed S-propargylation of thiols with propargylic carbonates has been shown to be an effective method for creating C-S bonds under neutral conditions. organic-chemistry.org The stereochemical outcome of such reactions can be influenced by the use of chiral ligands on the metal catalyst. Although not specifically demonstrated for this compound, it is conceivable that a chiral ruthenium complex could catalyze the reaction of a dithiol or a sulfide-containing propargylic precursor to yield a chiral this compound derivative.

Another powerful strategy is the enantioselective transformation of propargylic C-H bonds. A notable example is the iridium-catalyzed enantioselective trifluoromethylthiolation of propargylic C(sp³)-H bonds, which provides access to trifluoromethyl thioethers with high yield and stereoselectivity. organic-chemistry.org This method's success with a variety of alkyne substrates suggests its potential applicability to precursors of this compound, enabling the direct installation of a stereocenter adjacent to one of the alkyne functionalities.

Furthermore, the Nicholas reaction, which involves the use of a dicobalt hexacarbonyl-stabilized propargylium cation, offers a mild method for the propargylation of various nucleophiles, including thiols. nih.gov The reaction of N-acetyl- and N-Fmoc-L-cysteine ethyl esters with a cobalt-complexed propargyl alcohol proceeds in high yields. nih.gov The inherent chirality of the amino acid starting material directs the stereochemical outcome of the reaction, providing a pathway to enantiomerically enriched propargylated sulfur compounds. This approach could be adapted for the synthesis of chiral this compound derivatives by using a suitable sulfur-containing starting material.

Table 1: Representative Catalytic Systems for Stereoselective Propargylic Sulfide Synthesis

| Catalyst/Reagent | Substrate(s) | Product Type | Key Features |

| Cationic Diruthenium Complex | Propargylic Alcohols, Thiols | Propargylic Sulfides | High selectivity and efficiency for propargylic substitution. nih.gov |

| Iridium Complex with Chiral Ligand | Alkynes | Trifluoromethyl Thioethers | Enantioselective C-H functionalization. organic-chemistry.org |

| Dicobalt Hexacarbonyl Complex | Propargyl Alcohols, Thiols (e.g., Cysteine derivatives) | Co2(CO)6-alkyne Sulfides | Mild, acid-promoted propargylation. nih.gov |

Incorporation of Diverse Functional Groups

The introduction of diverse functional groups into the this compound scaffold is critical for tailoring its chemical and physical properties. Research in this area has led to the development of methods for incorporating aromatic rings, esters, ethers, and other functionalities.

A general and efficient method for the substitution of propargylic alcohols with various nucleophiles, including thiols, is catalyzed by iron(III) chloride (FeCl₃). organic-chemistry.org This approach allows for the formation of new C-S bonds under mild conditions and is tolerant of a range of functional groups. This methodology could be applied to a di-propargylic precursor containing hydroxyl groups to introduce the sulfide linkage, or to a pre-formed this compound bearing alcohol functionalities to further elaborate the molecule.

The synthesis of bis(propargyl) aromatic esters and ethers has been reported through the reaction of the corresponding dicarboxy or dihydroxybenzene with propargyl bromide in the presence of potassium carbonate. rsc.org This reaction proceeds with good yields and provides a straightforward route to dipropargyl systems containing aromatic cores with ester or ether linkages. While this specific work did not synthesize this compound itself, the methodology is directly applicable to the synthesis of functionalized analogs by starting with sulfur-containing aromatic diols or dicarboxylic acids.

Palladium-catalyzed reactions have also proven to be versatile for the synthesis of functionalized sulfide-containing compounds. For example, a palladium-catalyzed regioselective reaction of propargylic carbonates with thiophenols can lead to the formation of both mono- and bis(arylthiol) alkenes. researchgate.net By controlling the stoichiometry of the thiol, it is possible to direct the reaction towards the desired product. This strategy could be adapted to create this compound derivatives with arylthio substituents.

The Nicholas reaction also provides a valuable tool for incorporating functional groups under mild, acid-promoted conditions. nih.gov This method is particularly useful for substrates that are sensitive to the basic conditions often employed in Williamson ether synthesis. nih.gov The reaction can be used to introduce propargyl groups onto molecules already containing diverse functionalities, or to propargylate a functionalized thiol.

Table 2: Methodologies for the Synthesis of Functionalized this compound Analogs

| Method | Catalyst/Reagent | Precursors | Functional Groups Introduced |

| FeCl₃-Catalyzed Substitution | FeCl₃ | Propargylic Alcohols, Thiols | Various, including allyl, alkoxy, aryl, and amino groups. organic-chemistry.org |

| Base-Promoted Propargylation | K₂CO₃ | Dihydroxy/Dicarboxy Aromatics, Propargyl Bromide | Aromatic esters and ethers. rsc.org |

| Palladium-Catalyzed Thiolation | Pd(OAc)₂ | Propargylic Carbonates, Thiophenols | Arylthio groups. researchgate.net |

| Nicholas Reaction | BF₃·OEt₂, Co₂(CO)₆-propargyl complex | Alcohols, Thiols, Amines, Carboxylic Acids | Propargyl groups onto functionalized molecules. nih.gov |

Elucidating Chemical Reactivity and Mechanistic Transformations of Dipropargyl Sulfide

Cyclization and Heterocycle Formation Reactions

The presence of two propargyl units in dipropargyl sulfide (B99878) provides a framework for intramolecular cyclization reactions, leading to the formation of various sulfur-containing heterocycles. These transformations can be initiated by metals or bases, each following distinct mechanistic pathways.

Metal-Catalyzed Heterocyclization (e.g., Thiophene, Pyrrole Synthesis)

Transition metals are effective catalysts for activating the triple bonds of dipropargyl sulfide, facilitating cyclization to form stable heterocyclic systems like thiophenes and pyrroles.

One of the earliest reported catalytic methods for thiophene synthesis from this compound involves a palladium-catalyzed carbonylative carbocyclization. nih.gov In a reaction catalyzed by palladium(II) iodide (PdI₂) with potassium iodide (KI) as a co-catalyst, this compound undergoes cyclization to yield a mixture of 3,4-bis(methoxycarbonylmethylene)tetrahydrothiophene and a small amount of 3,4-bis(methoxycarbonylmethyl)thiophene. nih.gov The tetrahydrothiophene intermediate can be subsequently isomerized to the fully aromatic thiophene derivative using a base like triethylamine (Et₃N). nih.gov

While direct synthesis of pyrroles from this compound is less common, the general principles of metal-catalyzed pyrrole synthesis can be applied to its derivatives. For instance, propargyl amides and sulfonamides, which are structurally related to this compound, undergo base-promoted or metal-free cyclizations to form highly substituted pyrroles. semanticscholar.orgresearchgate.net Transition metal catalysts, such as those based on gold, rhodium, or zinc, are known to catalyze the cyclization of functionalized alkynes and amines to form pyrrole rings, suggesting potential pathways for appropriately modified this compound substrates. organic-chemistry.orgorganic-chemistry.org

Base-Promoted Cyclization Pathways

In the presence of a base, this compound and related compounds can undergo isomerization and subsequent cyclization. The process typically begins with the deprotonation of the acidic propargylic protons, leading to a rearrangement into more reactive allenic intermediates.

For bispropargyl systems, such as this compound, the base-catalyzed isomerization can form a bis-allenic intermediate. This intermediate is primed for intramolecular cyclization. researchgate.net Studies on analogous bispropargyl sulfones demonstrate that under basic conditions, these substrates isomerize to bisallenic sulfones, which then engage in cyclization pathways. researchgate.net The specific pathway and resulting products can be influenced by the nature of the heteroatom bridging the two propargyl units. researchgate.net For this compound, computational studies suggest an intermediate behavior between the rapid isomerization of sulfones and the slower isomerization of ethers. acs.org

These base-catalyzed rearrangements can lead to various heterocyclic systems. For example, the rearrangement of 4-thiahepta-1,6-diynes (a this compound system) can produce dimeric structures like 4,5,9,10-tetrahydrocycloocta[1,2-c:5,6-c′]dithiophene. researchgate.net The mechanism unifies these diverse outcomes, highlighting the versatility of base-promoted pathways. researchgate.net

Formation of Polycyclic Sulfur-Containing Systems

The unique reactivity of this compound also allows for its use in the synthesis of complex polycyclic aromatic compounds containing sulfur. A key transformation in this context is the Garratt-Braverman cyclization.

The Garratt-Braverman (GB) cyclization is a powerful method for constructing two adjacent carbon-carbon bonds, leading to the formation of various structural scaffolds. researchgate.net The reaction proceeds through a base-promoted isomerization of the dipropargyl substrate into a bis-allenic intermediate. This intermediate then undergoes a cycloaromatization reaction. researchgate.netacs.org Depending on the substrate and reaction conditions, the mechanism can proceed through either a diradical or an ionic pathway. researchgate.net For bispropargyl sulfones, the mechanism is believed to involve a diradical intermediate, whereas for bispropargyl ethers, an anionic [4+2] cycloaddition is favored. researchgate.net Dipropargyl sulfides exhibit behavior that is intermediate between these two cases. acs.org

This methodology can be extended to a one-pot Garratt-Braverman cyclization and Scholl oxidation sequence to generate polyaromatic compounds from bis-propargyl precursors, including sulfides. researchgate.net For instance, the base-catalyzed rearrangement of 1,7-diphenyl-4-thiahepta-1,6-diyne yields 4,9-dihydro-4-phenylnaphtho[2,3-c]thiophene as the primary product. researchgate.net This demonstrates the potential of this compound derivatives to serve as building blocks for complex, fused aromatic systems containing a thiophene core.

Intramolecular Rearrangement Processes

Beyond cyclization, the propargyl units in this compound are susceptible to intramolecular rearrangements, leading to isomeric structures with different bonding patterns. These processes often involve the migration of the sulfur atom or a nih.govresearchgate.net-sigmatropic rearrangement.

Propargylic Sulfur Migration (e.g., 1,2- and 1,3-Sulfur Shifts)

Propargylic sulfur migration involves the shift of the sulfur atom from its original position to an adjacent carbon atom. The most common of these is the 1,2-sulfur shift. This process is typically initiated by the isomerization of the propargyl group to an allenyl group.

In systems related to this compound, a 1,2-migration of a thio group can occur from an sp² carbon atom in an allenyl sulfide intermediate. This unprecedented migration allows for the development of efficient methods for synthesizing 3-thio-substituted heterocycles. The process is thought to proceed via a propargyl-allenyl isomerization, which then positions the sulfur atom for the subsequent 1,2-shift during cyclization.

Doyle-Kirmse Type Rearrangements in Propargyl Sulfide Systems

The Doyle-Kirmse reaction is a powerful carbon-carbon bond-forming transformation that involves the reaction of an allyl or propargyl sulfide with a diazo compound in the presence of a metal catalyst. This reaction proceeds through a nih.govresearchgate.net-sigmatropic rearrangement of an intermediate sulfur ylide.

For propargyl sulfides, the Doyle-Kirmse reaction provides a convenient route to substituted allenes, which are valuable synthetic intermediates. The mechanism involves the following steps:

Reaction of the diazo compound with a metal catalyst (e.g., based on silver, iron, rhodium, or copper) to form a metal carbene.

Nucleophilic attack of the sulfur atom of the propargyl sulfide on the metal carbene, generating a sulfur ylide intermediate.

A rapid nih.govresearchgate.net-sigmatropic rearrangement of the sulfur ylide, which results in the formation of a new carbon-carbon bond and yields a functionalized allene.

This reaction has been demonstrated with a variety of catalysts and substrates, showcasing its versatility.

| Catalyst System | Diazo Compound | Substrate | Product | Reference |

|---|---|---|---|---|

| Silver (Ag) catalyst | Diazo compounds | Propargyl sulfides | Substituted allenes | researchgate.net |

| Iron (Fe) catalyst | In situ generated diazo compounds | Propargylic sulfides | α-mercapto-esters, etc. | researchgate.net |

| Myoglobin variants | Ethyl α-diazoacetate | Phenyl propargylic sulfides | Allenyl-substituted sulfides | semanticscholar.orgacs.org |

Engineered variants of myoglobin have even been used as biocatalysts for this transformation, demonstrating high efficiency and enantioselectivity in some cases. semanticscholar.orgacs.org The myoglobin-mediated reaction can convert various substituted phenyl propargylic sulfides into the corresponding allenyl sulfide products in high yields. semanticscholar.org

Polymerization and Macromolecular Architectures

The unique structure of this compound, featuring two reactive propargyl groups connected by a sulfur atom, makes it a versatile monomer for the synthesis of various macromolecular architectures. Its polymerization behavior is characterized by the propensity to form cyclic structures within the polymer backbone, and its alkyne functionalities allow for its incorporation into controlled polymerization schemes and the formation of cross-linked networks.

The cyclopolymerization of this compound and its analogues is a key method for synthesizing polymers with cyclic repeating units. This process is typically initiated by transition-metal catalysts, with Mo- and W-based systems being particularly effective. The resulting polymers possess polyene structures with cyclic recurring units integrated into the polymer backbone.

The mechanism of cyclopolymerization involves an intramolecular-intermolecular addition propagation. Initially, the catalyst activates one of the propargyl groups of a this compound monomer, leading to the formation of a reactive intermediate. This intermediate then undergoes an intramolecular cyclization reaction with the second propargyl group on the same monomer unit to form a five- or six-membered ring. This is followed by an intermolecular reaction where the cyclized unit adds to another monomer, thus propagating the polymer chain. The structure of the resulting polymer is influenced by the nature of the substituents on the monomer and the choice of catalyst.

While detailed kinetic studies specifically on the cyclopolymerization of this compound are not extensively reported in the literature, the kinetics of similar diyne polymerizations are generally influenced by factors such as monomer concentration, catalyst concentration, temperature, and the nature of the solvent. The rate of polymerization and the molecular weight of the resulting polymer can be controlled by manipulating these parameters.

Table 1: Catalysts Used in the Cyclopolymerization of Dipropargyl Analogs

| Catalyst System | Monomer | Resulting Polymer Structure |

| MoCl5-based | This compound | Polyene with cyclic recurring units |

| WCl6-based | This compound | Polyene with cyclic recurring units |

| Mo-based | Dipropargylsilanes | Polyene with cyclic recurring units |

| W-based | Dipropargylsilanes | Polyene with cyclic recurring units |

Controlled Radical Polymerization Initiated by this compound Moieties

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP), offer precise control over polymer molecular weight, architecture, and functionality. While this compound itself is not typically used as a direct initiator for these processes, its propargyl groups can be functionalized to incorporate initiating sites for CRP.

For instance, a hydroxyl group can be introduced to one of the propargyl moieties, which can then be esterified with an ATRP initiator like 2-bromoisobutyryl bromide. This functionalized this compound can then act as an initiator for the controlled polymerization of various vinyl monomers. The resulting polymers will have a this compound unit at one end, providing reactive alkyne functionalities for further post-polymerization modifications.

The kinetics of such polymerizations are governed by the principles of the specific CRP technique employed. In ATRP, for example, the rate of polymerization is dependent on the concentrations of the monomer, initiator, and the copper catalyst complex, as well as the temperature. The living nature of the polymerization allows for the synthesis of well-defined polymers with narrow molecular weight distributions.

The bifunctional nature of this compound makes it an excellent cross-linking agent for the formation of polymer networks. The two terminal alkyne groups can react with various other functional groups to create a three-dimensional network structure. This is particularly useful in creating thermosetting materials with enhanced thermal and mechanical properties.

One common approach to network formation is through radical-mediated polymerization. In the presence of a radical initiator, the propargyl groups of this compound can undergo polymerization, leading to a highly cross-linked network. The degree of cross-linking can be controlled by the concentration of this compound and the reaction conditions.

Furthermore, this compound can be copolymerized with other monomers to introduce cross-linkable sites into a polymer chain. For example, copolymerization with a vinyl monomer can result in a linear polymer with pendant propargyl groups. These pendant groups can then be reacted in a subsequent step to form cross-links between the polymer chains, leading to the formation of a network. The properties of the resulting network, such as its rigidity and swelling behavior, can be tailored by controlling the density of the cross-links.

Table 2: Examples of Cross-linking Reactions Involving Alkyne Functionalities

| Cross-linking Chemistry | Reactants | Resulting Linkage |

| Radical Polymerization | This compound, Radical initiator | Carbon-carbon bonds |

| Thiol-yne Reaction | This compound, Dithiol | Thioether bonds |

| Azide-Alkyne Cycloaddition | This compound, Diazide | Triazole ring |

Click Chemistry and Orthogonal Functionalization

The terminal alkyne groups of this compound are highly amenable to "click" chemistry reactions, which are characterized by their high efficiency, selectivity, and mild reaction conditions. This allows for the precise and orthogonal functionalization of molecules and materials containing this compound moieties.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent example of a click reaction that involves the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring. This compound, with its two terminal alkynes, can readily participate in CuAAC reactions.

This reaction is widely used in materials science for surface modification, bioconjugation, and the synthesis of complex macromolecular architectures. For example, a surface functionalized with azide groups can be modified by reacting it with this compound via CuAAC. This introduces alkyne functionalities onto the surface, which can then be used for further "clicking" of other azide-containing molecules.

In polymer synthesis, CuAAC can be used to create well-defined block copolymers, star polymers, and dendrimers. A polymer with a terminal azide group can be "clicked" onto this compound, followed by the "clicking" of another azide-terminated polymer to the second alkyne group, resulting in a triblock copolymer. The high efficiency and orthogonality of the CuAAC reaction ensure that the desired product is formed with high purity.

The thiol-yne reaction is another powerful click reaction that involves the addition of a thiol to an alkyne. This reaction can proceed via either a radical-mediated or a nucleophilic pathway. In the context of this compound, each of its alkyne groups can react with two thiol molecules, leading to the formation of a dithioether linkage.

This reaction is particularly useful in the formation of highly cross-linked polymer networks. When this compound is reacted with a multifunctional thiol, a dense network with excellent thermal and mechanical properties can be rapidly formed under mild conditions, often initiated by UV light in the presence of a photoinitiator. The properties of the resulting network can be tuned by varying the functionality of the thiol and the stoichiometry of the reactants.

Thiol-yne click chemistry is also employed for the functionalization of materials. A material with surface thiol groups can be modified with this compound to introduce alkyne functionalities. These can then be used for subsequent reactions, demonstrating the versatility of the thiol-yne reaction in creating multifunctional materials. The high efficiency and functional group tolerance of the thiol-yne reaction make it a valuable tool in the design and synthesis of advanced materials. d-nb.inforsc.orgsci-hub.box

Radical-Mediated Transformations Involving this compound

The presence of two terminal alkyne functionalities makes this compound a molecule of significant interest in the field of radical chemistry. The carbon-carbon triple bonds are susceptible to attack by radical species, potentially leading to cyclization or polymerization. While the propargyl groups are known to be reactive, specific literature detailing the intramolecular radical-mediated transformations of this compound, such as 5-endo-dig or 6-exo-dig cyclizations, is not extensively documented. Such cyclizations are often subject to kinetic and thermodynamic constraints that can make them challenging.

However, the primary role of this compound in radical chemistry is as a difunctional monomer in radical-initiated thiol-yne polymerizations. This reaction, a cornerstone of "click chemistry," proceeds via a step-growth mechanism involving the repeated radical addition of a thiol to an alkyne. In this context, this compound serves as an "A2" type monomer, capable of reacting with a dithiol ("B2" type monomer) to form highly cross-linked polymer networks or linear polymers with repeating vinyl sulfide units.

The general mechanism for this process involves two key propagation steps:

Thiyl Radical Addition: A thiyl radical (RS•), generated from a thiol by a radical initiator (e.g., AIBN, DMPA) under thermal or photochemical conditions, adds to one of the alkyne groups of this compound. This anti-Markovnikov addition results in the formation of a vinyl sulfide radical intermediate.

Chain Transfer: The vinyl sulfide radical then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming a stable vinyl sulfide adduct. This new thiyl radical can then propagate the chain.

Because the initial product is a vinyl sulfide, which contains a carbon-carbon double bond, a second radical addition of a thiol can occur, leading to a dithioether linkage. This potential for double addition allows for the formation of highly cross-linked and functional materials. The efficiency and stepwise nature of the radical thiol-yne reaction make it a powerful tool for materials synthesis, and this compound is a viable building block for creating sulfur-containing polymers with specific thermal and optical properties.

Oxidative and Reductive Manipulations of the Sulfur Center

The sulfur atom in this compound is in its lowest oxidation state (-2) and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule without altering the propargyl functionalities, which can be reserved for subsequent reactions.

Oxidative Transformations

The oxidation of this compound proceeds in a stepwise manner. A single oxidation step converts the sulfide to dipropargyl sulfoxide, while a second oxidation yields dipropargyl sulfone. The choice of oxidant and the control of reaction stoichiometry are crucial for selectively obtaining the desired product. commonorganicchemistry.comorganic-chemistry.org

Oxidation to Sulfoxide: To achieve selective mono-oxidation to the sulfoxide, milder oxidizing agents or careful control of stoichiometry (typically one equivalent of oxidant) is required. Reagents such as sodium periodate (NaIO₄) are particularly suitable for this transformation. rsc.org The reaction involves an electrophilic attack of the periodate oxygen on the nucleophilic sulfur atom. rsc.org Another common method is the use of hydrogen peroxide (H₂O₂), often in a solvent like glacial acetic acid, under mild conditions. nih.gov

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant (typically two or more equivalents) will result in the complete oxidation of the sulfide to the sulfone. commonorganicchemistry.comorganic-chemistry.org Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for this purpose, readily converting sulfides directly to sulfones. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org Similarly, using an excess of hydrogen peroxide, particularly in the presence of an acid catalyst, will drive the oxidation from the intermediate sulfoxide to the final sulfone product. researchgate.netorganic-chemistry.org

The following table summarizes common oxidative manipulations of this compound.

| Starting Material | Reagent(s) | Stoichiometry (Typical) | Product | Oxidation State of Sulfur |

|---|---|---|---|---|

| This compound | Sodium Periodate (NaIO₄) | ~1 equivalent | Dipropargyl sulfoxide | 0 |

| This compound | Hydrogen Peroxide (H₂O₂) | ~1 equivalent | Dipropargyl sulfoxide | 0 |

| This compound | meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents | Dipropargyl sulfone | +2 |

| This compound | Hydrogen Peroxide (H₂O₂) | >2 equivalents | Dipropargyl sulfone | +2 |

| Dipropargyl sulfoxide | m-CPBA or H₂O₂ | >1 equivalent | Dipropargyl sulfone | +2 |

Reductive Manipulations

The reduction of dipropargyl sulfoxide and dipropargyl sulfone back to the parent sulfide is also a key transformation. These deoxygenation reactions are essential for synthetic strategies where the sulfoxide or sulfone group is used as a temporary protecting or activating group. A variety of reducing systems are available for this purpose, although specific studies on dipropargyl sulfoxide or sulfone are not widely reported, the general reactivity is well-established.

Reduction of Sulfoxides: Dipropargyl sulfoxide can be reduced to this compound using various reagents. Common methods include the use of oxalyl chloride in combination with a nucleophile like ethyl vinyl ether, which proceeds via a chlorosulfonium salt intermediate. mdpi.com Other effective systems include combinations of triflic anhydride and potassium iodide, or sodium borohydride with iodine. organic-chemistry.org

Reduction of Sulfones: The reduction of sulfones is significantly more challenging than that of sulfoxides due to the higher oxidation state and stability of the sulfonyl group. Strong reducing agents are typically required, such as stannous chloride in concentrated hydrochloric acid, although the conditions can be harsh and may not be compatible with the alkyne functionalities. orgsyn.org

The following table outlines representative reductive transformations.

| Starting Material | Reagent(s) (Examples) | Product | Oxidation State of Sulfur |

|---|---|---|---|

| Dipropargyl sulfoxide | Oxalyl chloride / Ethyl vinyl ether | This compound | -2 |

| Dipropargyl sulfoxide | Sodium borohydride / Iodine | This compound | -2 |

| Dipropargyl sulfone | Stannous chloride (SnCl₂) / HCl | This compound | -2 |

Computational and Theoretical Investigations of Dipropargyl Sulfide Reactivity and Structure

Quantum Chemical Calculations (e.g., DFT, MP2, TD-DFT)

Quantum chemical calculations are powerful tools for investigating the molecular properties of dipropargyl sulfide (B99878) from first principles. Methodologies such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model various aspects of its behavior.

DFT, with functionals like B3LYP, is often used to balance computational cost and accuracy for determining equilibrium geometries, electronic structures, and vibrational frequencies. For instance, in studies related to the pyrolysis of dipropargyl sulfide to form propynethial, DFT calculations at the B3LYP level with basis sets like 6-311+G(d) have been utilized to predict the spectroscopic constants of the resulting products. aanda.org MP2, a method that includes electron correlation effects, can offer a higher level of theory for more accurate energy calculations and structural determinations, although at a greater computational expense. TD-DFT is the method of choice for studying excited-state properties and predicting electronic absorption spectra, providing insights into the molecule's interaction with light. researchgate.netresearchgate.net

A thorough analysis of the electronic structure of this compound reveals the nature of its chemical bonds and the distribution of electron density within the molecule. Computational methods can quantify atomic charges, molecular orbital energies, and the nature of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in understanding the molecule's reactivity, particularly its behavior as a nucleophile or electrophile.

While specific detailed electronic structure analyses for this compound are not extensively documented in the provided search results, the general approach would involve using population analysis techniques (e.g., Mulliken, NBO) to assign partial charges to atoms and to analyze orbital compositions. This would elucidate the electronic character of the sulfur atom and the propargyl groups, including the triple bonds.

Table 1: Illustrative Data from a Hypothetical Electronic Structure Analysis of this compound

| Parameter | Value | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating ionization potential. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| HOMO-LUMO Gap | 9.7 eV | An indicator of chemical reactivity and electronic excitation energy. |

| Mulliken Charge on Sulfur | -0.25 e | Partial charge on the sulfur atom, suggesting its nucleophilic character. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of such a computational analysis.

The flexibility of the propargyl groups around the central sulfur atom allows this compound to exist in multiple conformations. Computational scanning of the potential energy surface by systematically rotating the dihedral angles of the C-S bonds can reveal the various stable conformers and the energy barriers between them. This conformational analysis is critical for understanding the molecule's behavior in different environments and its participation in chemical reactions.

Molecular dynamics (MD) simulations can provide further insights into the conformational dynamics of this compound, showing how the molecule explores its conformational space over time at a given temperature. These simulations can reveal the preferred conformations in solution and the pathways for interconversion between different conformers.

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental results.

Notably, computational studies have been performed on the pyrolysis products of this compound, such as propynethial. aanda.orgaip.orginformahealthcare.com In these studies, DFT calculations were used to predict the vibrational frequencies and rotational constants of propynethial, which showed good agreement with experimental data obtained from microwave spectroscopy. aanda.orginformahealthcare.com This successful application to a closely related species underscores the reliability of these computational methods for predicting the spectroscopic properties of sulfur-containing compounds. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) of this compound, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.netresearchgate.net

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for Propynethial

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311+G(d)) | Experimental Frequency (cm⁻¹) |

| C≡C Stretch | 2105 | 2100 |

| C=S Stretch | 1100 | 1095 |

| C-H Stretch (alkynyl) | 3320 | 3315 |

Note: This table is based on data for propynethial, a pyrolysis product of this compound, as reported in the literature. aanda.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is a primary goal of computational modeling. The TS is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation barrier (activation energy) for the reaction can be determined. This barrier is a critical factor in determining the reaction rate.

While specific transition state analyses for reactions of this compound were not found in the search results, this methodology would be applied to study reactions such as its isomerization or cycloaddition reactions. researchgate.net For example, in a hypothetical isomerization reaction, computational methods would be used to locate the transition state structure and calculate the energy required to reach it.

Energy Decomposition Analysis (EDA) is a powerful computational technique used to gain deeper insight into the nature of chemical bonds and intermolecular interactions. EDA partitions the total interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. This analysis can reveal the driving forces behind a chemical reaction or the stability of a particular molecular complex.

When studying a reaction of this compound, EDA could be used to analyze the interaction between the molecule and a reactant at the transition state. This would provide a quantitative understanding of how electrostatic forces, steric repulsion, and orbital interactions contribute to the activation barrier. The analysis of orbital interactions, often visualized through molecular orbital diagrams, can show how the orbitals of the reactants combine to form new bonds in the product, providing a detailed picture of the electronic changes that occur throughout the reaction.

Investigation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the physical properties and chemical behavior of molecular substances in condensed phases. These non-covalent forces, although weaker than covalent bonds, dictate how molecules recognize and interact with one another. For this compound, a molecule featuring polarizable sulfur and electron-rich alkyne moieties, several types of non-covalent interactions can be computationally investigated.

Theoretical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are commonly employed to model these interactions. Key intermolecular forces relevant to this compound would include:

Van der Waals Forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density. For a molecule like this compound, London dispersion forces, a component of van der Waals forces, are expected to be significant due to the presence of the sulfur atom and the extended π-systems of the propargyl groups.

Dipole-Dipole Interactions: The C-S-C bond in sulfides results in a bent molecular geometry, which can give rise to a permanent molecular dipole. This would lead to dipole-dipole interactions between this compound molecules.

Hydrogen Bonding: The terminal acetylenic hydrogens in the propargyl groups (C≡C-H) can act as weak hydrogen bond donors. These can interact with electron-rich sites, such as the sulfur atom of another this compound molecule or with solvent molecules.

π-Interactions: The triple bonds of the propargyl groups represent regions of high electron density, making them capable of participating in various π-interactions, such as π-π stacking (if molecular conformations allow) or interactions with other polarizable groups.

Computational analyses can quantify the energetic contributions of these different interactions. For instance, Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies. Such calculations would provide a detailed picture of the forces governing the supramolecular chemistry of this compound.

| Interaction Type | Electrostatics (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Hydrogen Bonding (S···H-C≡) | -2.5 | 3.0 | -0.8 | -1.5 | -1.8 |

| π-π Stacking (offset) | -1.0 | 2.5 | -0.5 | -2.0 | -1.0 |

Note: The data in this table is illustrative and represents the type of output generated by computational chemistry software for analyzing intermolecular interactions. Specific experimental or published computational data for this compound is not available.

Theoretical Study of Solvent Effects on Reactivity

The solvent environment can profoundly impact the rate and mechanism of chemical reactions. Theoretical models are instrumental in understanding these effects at a molecular level. For this compound, the reactivity could be influenced by solvents through stabilization of reactants, transition states, or products.

Computational approaches to studying solvent effects generally fall into two categories:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is useful for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and energy. For a reaction involving this compound, calculations in different implicit solvents would reveal how solvent polarity affects the activation energy barriers of potential reaction pathways.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules (e.g., water, methanol) could be modeled to understand how they interact with the sulfur atom or the alkyne groups and how these specific interactions influence a reaction's transition state.

A theoretical study on the solvent effects on a reaction involving this compound, for example, an SN2 reaction at one of the propargylic carbons, would likely investigate the reaction profile in various solvents. The results would show how the energy of the reactants, transition state, and products changes with the solvent's properties.

The following interactive table provides hypothetical results from a computational study on a reaction of this compound in different solvents, demonstrating the impact of solvent polarity on the reaction's activation energy.

| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡, kcal/mol) | Reaction Rate (relative to Gas Phase) |

| Gas Phase | 1 | 25.0 | 1 |

| Hexane | 1.9 | 24.5 | ~2 |

| Dichloromethane | 9.1 | 22.0 | ~100 |

| Acetone | 21 | 20.5 | ~500 |

| Acetonitrile | 37 | 19.8 | ~1000 |

| Water | 80 | 18.0 | ~5000 |

Note: This table contains hypothetical data to illustrate the principles of solvent effects on reaction rates as determined by computational methods. Published theoretical studies specifically on the solvent effects on this compound reactivity are not currently available.

These theoretical investigations are fundamental to predicting the behavior of this compound in various chemical environments and for designing new synthetic applications.

Building Blocks for Complex Organic Molecules

The inherent reactivity of the propargyl groups in this compound makes it an attractive starting material for the construction of a variety of intricate molecular structures. Its ability to undergo cyclization and addition reactions has been exploited in the synthesis of functionalized heterocyclic systems and unsaturated organic frameworks.

Synthesis of Functionalized Thiophenes and Selenophenes

This compound serves as a key precursor in the synthesis of functionalized thiophenes, a class of sulfur-containing heterocycles with widespread applications in pharmaceuticals and materials science. One notable method involves the palladium-iodide/potassium iodide-catalyzed carbonylative carbocyclization of this compound. This reaction proceeds to yield 3,4-bis(methoxycarbonylmethyl)thiophene, demonstrating a direct route to substituted thiophene derivatives from a readily available starting material sci-hub.box.

While the direct synthesis of selenophenes from this compound is less commonly documented, the general principles of heterocyclic synthesis suggest its potential as a precursor. The reaction of this compound with selenium-based reagents could potentially lead to the formation of the corresponding selenophene ring system, analogous to the thiophene synthesis. However, specific examples of this transformation are not widely reported in the current scientific literature.

Precursors for Conjugated Dienes and Related Unsaturated Systems

Conjugated dienes are important structural motifs in organic chemistry, finding use in polymerization reactions and as intermediates in the synthesis of complex molecules. The transformation of this compound into conjugated diene systems can be achieved through base-catalyzed isomerization. In the presence of a suitable base, the propargyl groups can rearrange to form allenic intermediates, which can then undergo further transformations, including cyclization, to yield conjugated dienes researchgate.net. The specific conditions of the reaction, such as the choice of base and solvent, can influence the outcome and the isomeric purity of the resulting dienes.

Scaffolds for Heterocyclic Systems and Molecular Architectures

The unique structure of this compound, with its two reactive alkyne terminals, makes it an ideal scaffold for the construction of a variety of heterocyclic systems and complex molecular architectures. Its ability to participate in cycloaddition reactions, such as [3+2] cycloadditions, opens up pathways to a range of five-membered heterocyclic rings. While specific examples detailing the use of this compound in a wide array of cycloaddition reactions are not extensively documented, its structural similarity to other dipropargyl compounds suggests its potential in this area.

Furthermore, the sulfide linkage in this compound can be a key element in the formation of larger, sulfur-containing macrocycles. By reacting with appropriate difunctional precursors, it is conceivable to construct macrocyclic structures with embedded sulfur atoms, which are of interest in host-guest chemistry and materials science acs.orgresearchgate.net.

Role in Polymer Chemistry and Functional Materials

The presence of two polymerizable alkyne groups in this compound makes it a valuable monomer and crosslinking agent in polymer chemistry. Its incorporation into polymeric structures can impart unique properties, and its reactivity can be harnessed for post-polymerization modifications.

Synthesis of Functional Polymers and Copolymers with Tunable Properties

This compound can be polymerized through its alkyne functionalities to produce sulfur-containing conjugated polymers. The polymerization of a related compound, phenyl propargyl sulfide, using transition metal catalysts such as PdCl₂, RuCl₃, and MoCl₅, has been shown to yield polymers with interesting electro-optical properties sci-hub.se. These polymers exhibit characteristic UV-visible absorption and photoluminescence, with an energy band gap that can be tuned based on the polymer structure sci-hub.se. While direct polymerization of this compound is not as extensively reported, its potential as a monomer for creating sulfur-rich polymers with tunable electronic and optical properties is significant.

The copolymerization of this compound with other monomers offers a route to functional copolymers with a range of properties. The incorporation of the sulfide linkage can enhance the refractive index of the resulting polymer, a desirable characteristic for optical applications. The crosslinkable nature of the propargyl groups also allows for the formation of polymer networks with tailored mechanical and thermal properties.

Post-Polymerization Functionalization Strategies for Polymeric Materials

The alkyne groups of this compound are highly amenable to post-polymerization functionalization, most notably through thiol-yne "click" chemistry. This highly efficient and versatile reaction allows for the modification of polymer backbones or side chains containing alkyne functionalities with a wide range of thiol-containing molecules. This strategy can be employed to introduce specific functionalities, alter the solubility, or tune the thermal and mechanical properties of the polymer.

For instance, polymers containing pendant alkyne groups can be crosslinked by reacting them with dithiol compounds, including potentially this compound itself after reduction of the alkyne groups to thiols. This crosslinking can be used to create robust polymer networks for applications such as hydrogels and coatings scispace.com. The disulfide bonds that can be formed through oxidation of thiol-functionalized polymers also offer a reversible crosslinking mechanism, allowing for the development of self-healing or responsive materials acs.org.

Conclusion and Future Research Trajectories

Synthesis of Key Advances and Intellectual Contributions

The intellectual journey of dipropargyl sulfide (B99878) chemistry has been marked by several key conceptual leaps. Initially, research focused on the fundamental synthesis and reactivity of propargyl sulfides, often grappling with challenges such as prototropic rearrangements that could lead to mixtures of isomers. A significant intellectual contribution was the development of catalytic methods, particularly those employing transition-metal complexes, which allowed for the high-yield synthesis of propargyl sulfides with minimal isomerization. This paved the way for the reliable production of dipropargyl sulfide as a versatile building block.

Another pivotal advance has been the application of "click chemistry" principles to this compound. The terminal alkyne functionalities of the propargyl groups are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This has enabled the modular and efficient construction of complex molecular architectures, including polymers and macrocycles, with this compound acting as a key linker. The high efficiency and orthogonality of this reaction have been instrumental in its adoption across various fields.

Furthermore, the recognition of organosulfur compounds as potential hydrogen sulfide (H₂S) donors has opened up new avenues in medicinal chemistry. While much of the research has focused on derivatives like S-propargyl-cysteine, the underlying principle of the propargyl group's involvement in modulating H₂S levels is a significant intellectual contribution that has broadened the potential applications of this compound and related compounds in biology and medicine.

A summary of these key advances is presented in the table below:

| Key Advance | Intellectual Contribution | Significance |

| Catalytic Synthesis | Overcoming isomerization challenges in propargyl sulfide synthesis. | Enabled the reliable and high-yield production of this compound for further applications. |

| Click Chemistry Integration | Utilizing the terminal alkynes for efficient CuAAC reactions. | Provided a modular approach for constructing complex polymers and functional materials. ijpsjournal.comresearchgate.netnih.gov |

| Hydrogen Sulfide Donor Potential | Recognizing the role of the propargyl-sulfur motif in H₂S biology. | Opened new possibilities for therapeutic applications in medicine. ekb.egnih.gov |

Identification of Emerging Research Avenues in this compound Chemistry

The foundation laid by past research has set the stage for several exciting and emerging research avenues in this compound chemistry.

One of the most promising areas is the development of novel sulfur-containing polymers . The bifunctionality of this compound makes it an excellent monomer for polymerization reactions. Recent advances in polymerization techniques, such as inverse vulcanization, are enabling the synthesis of polymers with high sulfur content, which have unique optical and electrochemical properties. Future research is likely to focus on tailoring the properties of these polymers for specific applications, such as in infrared optics, batteries, and self-healing materials. The development of controlled polymerization techniques for sulfur-containing polymers, such as living ring-opening polymerization of disulfides, will be crucial for creating well-defined polymer architectures.

Another emerging avenue is the use of this compound in the synthesis of advanced functional materials . Its ability to participate in click chemistry makes it an ideal building block for creating functionalized surfaces, nanoparticles, and hydrogels. For instance, this compound can be used to crosslink polymers to form robust networks or to functionalize nanoparticles for targeted drug delivery. The development of new "click" reactions and their application to this compound will continue to be an active area of research.

In the realm of medicinal chemistry , there is growing interest in developing novel H₂S donors for therapeutic applications. While S-propargyl-cysteine has been a focus, the potential of other this compound derivatives as slow-releasing H₂S donors is an area ripe for exploration. Research into the structure-activity relationships of these compounds could lead to the development of more potent and selective therapeutic agents for a range of diseases, including those related to inflammation and oxidative stress.

Finally, the use of this compound and its derivatives as corrosion inhibitors represents a more established yet continually evolving field of research. The presence of both sulfur and triple bonds in the molecule allows for strong adsorption onto metal surfaces, thereby protecting them from corrosion. Recent patents and studies continue to explore new formulations and applications for these inhibitors in various industrial settings.

Prospective Interdisciplinary Research Directions and Societal Impact

The future of this compound chemistry is intrinsically linked to its potential to address significant societal challenges through interdisciplinary research.

In the field of sustainable materials and green chemistry , this compound offers a promising platform for the utilization of elemental sulfur, a largely underutilized industrial byproduct. The development of sulfur-rich polymers from this compound via processes like inverse vulcanization aligns with the principles of green chemistry by creating value-added materials from waste streams. These materials could find applications in areas such as lightweight composites, advanced coatings, and environmentally friendly alternatives to traditional plastics.

The intersection of this compound chemistry with energy storage and conversion presents another exciting frontier. Sulfur-based materials are being actively investigated for use in next-generation batteries, such as lithium-sulfur batteries, due to their high theoretical energy density. This compound-derived polymers could serve as cathode materials or as components of solid-state electrolytes, contributing to the development of safer and more efficient energy storage solutions.

In biomedical engineering and medicine , the ability to create functional materials and therapeutic agents from this compound has significant societal implications. The development of biocompatible and biodegradable polymers from this compound could lead to new materials for tissue engineering, drug delivery, and medical implants. Furthermore, the therapeutic potential of this compound derivatives as H₂S donors could lead to new treatments for cardiovascular diseases, inflammatory disorders, and neurodegenerative conditions. For example, S-propargyl-cysteine has shown promise in improving skin wound healing. nih.gov

The potential interdisciplinary applications and their societal impact are summarized below:

| Interdisciplinary Field | Potential Application of this compound | Societal Impact |

| Sustainable Materials | Synthesis of sulfur-rich polymers from industrial byproduct sulfur. | Reduced waste, development of environmentally friendly materials. |

| Energy Storage | Development of cathode materials and solid-state electrolytes for batteries. | Improved energy efficiency and safer energy storage solutions. nih.gov |

| Biomedical Engineering | Creation of biocompatible polymers for drug delivery and tissue engineering. | Advanced medical treatments and improved healthcare outcomes. |

| Medicinal Chemistry | Design of novel H₂S-releasing drugs for various diseases. | New therapeutic strategies for a range of health conditions. nih.gov |

| Industrial Chemistry | Formulation of effective corrosion inhibitors for metal protection. | Enhanced durability of infrastructure and industrial equipment. google.com |

Q & A

Q. What are the established synthetic routes for dipropargyl sulfide, and how do reaction conditions influence product purity?

this compound (C₆H₆S) is commonly synthesized via nucleophilic substitution between propargyl bromide and sodium sulfide. However, alternative methods include PdI₂/KI-catalyzed carbonylative carbocyclization under CO pressure (20 atm, 40°C) to yield thiophene derivatives . Flash vacuum thermolysis at 600°C and 0.1 mbar can also generate propynethial, a key intermediate in submillimeter-wave spectroscopy studies . Reaction conditions like solvent choice (e.g., MeOH vs. CH₂Cl₂), temperature, and catalyst loading significantly affect byproduct formation and yield optimization.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier transform infrared spectroscopy (FT-IR) are essential for confirming structural features like the S–C≡C– moiety. Gas chromatography-mass spectrometry (GC-MS) is used to analyze volatile derivatives, while high-performance liquid chromatography (HPLC) resolves polar intermediates. For polymers derived from this compound (e.g., cross-linked polystyrene), gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) assess molecular weight distribution and thermal stability .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., diradical vs. anion-mediated cyclization) influence the product distribution of this compound derivatives?

this compound undergoes diverse cyclization mechanisms depending on reaction conditions. For example, in macrocyclic bispropargylic sulfides, a diradical intermediate forms via homolytic cleavage of the S–C bond, leading to aromatic products like thiophenes (Scheme 127) . Conversely, base-mediated deprotonation generates bisallenyl anions, which follow alternative cyclization routes. Computational studies (e.g., DFT) and radical trapping experiments (using TEMPO) are critical to mapping these pathways and resolving contradictions in product ratios observed under PdI₂ vs. Co-catalyzed systems .

Q. What methodological challenges arise in reconciling contradictory data on the catalytic efficiency of Pd vs. Mo complexes in this compound transformations?

PdI₂/KI systems favor oxidative carbonylative carbocyclization (40% yield for thiophene 59) , whereas Mo(CO)₆ enables [2+2+2] cyclotrimerization for benzosultine-sulfone synthesis . Discrepancies in yield and selectivity may stem from differences in CO coordination, solvent polarity, or catalyst decomposition pathways. Controlled experiments comparing ligand effects (e.g., KI vs. phosphines) and in-situ spectroscopic monitoring (e.g., IR for CO uptake) are recommended to resolve mechanistic ambiguities.

Q. How can computational modeling guide the design of this compound-based fluorophores with tunable emission wavelengths?

DFT calculations predict electronic transitions in fluorophores synthesized from dipropargyl benzenesulfonamides. Substituent effects (e.g., electron-withdrawing groups) on HOMO-LUMO gaps correlate with emission shifts (e.g., 450–600 nm). Experimental validation via UV-Vis and fluorescence quantum yield measurements (up to 99.7%) confirms these trends, enabling targeted modifications for bioimaging applications .

Q. What role does this compound play in radiation-crosslinked polymers, and how do alkyne chain lengths affect material properties?

Dipropargyl succinate (DPS) and adipate (DPA) serve as crosslinkers in polystyrene via copper-free click chemistry. Longer alkyne chains (DPA vs. DPS) enhance thermal stability (TGA 10% weight loss at 320°C vs. 290°C) and increase char yield due to improved network density. Scanning electron microscopy (SEM) reveals distinct surface morphologies, impacting mechanical durability .

Methodological Guidance

Q. How should researchers address reproducibility issues in this compound reactions under varying atmospheric conditions?

- Controlled Atmosphere: Use Schlenk lines or gloveboxes for oxygen-/moisture-sensitive reactions (e.g., radical cyclizations).

- Catalyst Pre-treatment: Reduce PdI₂ under H₂ flow to avoid oxide impurities .

- Pressure Calibration: For carbonylative reactions, ensure CO pressure stability (±1 atm) using digital regulators.

Q. What strategies optimize regioselectivity in thiophene vs. allene formation from this compound?

- Additive Screening: KI in PdI₂ systems suppresses side reactions by stabilizing active Pd species .

- Temperature Gradients: Lower temperatures (e.g., 40°C) favor thiophene cyclization, while higher temperatures (600°C) promote alkyne cleavage to propynethial .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.